molecular formula C10H11N3 B3183060 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline CAS No. 56623-99-5

6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline

Cat. No.: B3183060
CAS No.: 56623-99-5
M. Wt: 173.21 g/mol
InChI Key: WGQPCNZXBGKLBR-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-1H-Imidazo[4,5-h]isoquinoline is a heterocyclic compound with the molecular formula C10H12N2. It is a fused bicyclic structure containing both imidazole and isoquinoline rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-1H-Imidazo[4,5-h]isoquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours. The resulting product is then dried under vacuum .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction scalability, purification processes, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-1H-Imidazo[4,5-h]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imidazole or isoquinoline rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

6,7,8,9-Tetrahydro-1H-Imidazo[4,5-h]isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-1H-Imidazo[4,5-h]isoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-1H-Imidazo[4,5-h]isoquinoline is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. Its potential as a pharmacological agent and its versatility in chemical synthesis make it a compound of significant interest.

Properties

IUPAC Name

6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-2-9-10(13-6-12-9)8-5-11-4-3-7(1)8/h1-2,6,11H,3-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQPCNZXBGKLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC3=C2N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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